7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Chromeno[2,3-d]pyrimidine derivatives, a class to which this compound belongs, have been associated with a wide range of bioactivities . They are often considered crucial structural elements in both naturally occurring and biologically active compounds .
Mode of Action
Chromeno[2,3-d]pyrimidine derivatives have been synthesized through a heterocyclocondensation process .
Biochemical Pathways
Chromeno[2,3-d]pyrimidine derivatives have been associated with potential biological activity and adaptability as synthons in chemical synthesis .
Result of Action
Chromeno[2,3-d]pyrimidine derivatives have been associated with a surge of interest due to their potential biological activity .
Action Environment
The structure of starting aldehydes, the temperature during the reaction, and the duration of the reaction, all influenced the isomer ratio as observed by song et al .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of a base, followed by cyclization and thiolation reactions . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: Known for their anticancer and anti-inflammatory activities.
Pyrimidine derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Thione-containing compounds: Known for their antimicrobial and antioxidant activities.
Uniqueness
7-chloro-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the combination of its chromene and pyrimidine moieties, which contribute to its diverse biological activities. The presence of the chlorine atom enhances its reactivity and potential for further chemical modifications.
Properties
IUPAC Name |
7-chloro-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-6-7-14-11(8-12)9-13-16(21-14)19-15(20-17(13)22)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCWDFBHKRBPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C1C(=S)N=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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